N2-(3-fluorophenyl)-6-methylpyrimidine-2,4-diamine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N2-(3-fluorophenyl)-6-methylpyrimidine-2,4-diamine hydrochloride is a chemical compound that belongs to the class of pyrimidine derivatives. This compound is characterized by the presence of a fluorophenyl group attached to the pyrimidine ring, which imparts unique chemical and biological properties. It is commonly used in various scientific research applications due to its potential therapeutic and industrial significance.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N2-(3-fluorophenyl)-6-methylpyrimidine-2,4-diamine hydrochloride typically involves a multi-step process. One common method includes the reaction of 3-fluoroaniline with 6-methylpyrimidine-2,4-diamine in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product. The final step involves the addition of hydrochloric acid to obtain the hydrochloride salt form of the compound .
Industrial Production Methods
Industrial production of this compound often employs large-scale batch reactors. The process involves the same synthetic route as described above but is optimized for higher yields and purity. Advanced purification techniques such as recrystallization and chromatography are used to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
N2-(3-fluorophenyl)-6-methylpyrimidine-2,4-diamine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or potassium permanganate under acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of N2-(3-fluorophenyl)-6-methylpyrimidine-2,4-dione.
Reduction: Formation of N2-(3-fluorophenyl)-6-methylpyrimidine-2,4-diamine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N2-(3-fluorophenyl)-6-methylpyrimidine-2,4-diamine hydrochloride is widely used in scientific research due to its versatile applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic effects, including anti-cancer and anti-inflammatory properties.
Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of pharmaceuticals
Mechanism of Action
The mechanism of action of N2-(3-fluorophenyl)-6-methylpyrimidine-2,4-diamine hydrochloride involves its interaction with specific molecular targets. It is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as the suppression of cell proliferation in cancer cells. The compound also interacts with cellular pathways involved in inflammation, making it a potential candidate for anti-inflammatory therapies .
Comparison with Similar Compounds
Similar Compounds
- N2-(3-chlorophenyl)-6-methylpyrimidine-2,4-diamine hydrochloride
- N2-(3-bromophenyl)-6-methylpyrimidine-2,4-diamine hydrochloride
- N2-(3-methylphenyl)-6-methylpyrimidine-2,4-diamine hydrochloride
Uniqueness
N2-(3-fluorophenyl)-6-methylpyrimidine-2,4-diamine hydrochloride is unique due to the presence of the fluorine atom in the phenyl ring. This fluorine atom enhances the compound’s lipophilicity and metabolic stability, making it more effective in biological systems compared to its analogs with different substituents .
Properties
IUPAC Name |
2-N-(3-fluorophenyl)-6-methylpyrimidine-2,4-diamine;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11FN4.ClH/c1-7-5-10(13)16-11(14-7)15-9-4-2-3-8(12)6-9;/h2-6H,1H3,(H3,13,14,15,16);1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DKARNABEVLLZEH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)NC2=CC(=CC=C2)F)N.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClFN4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.69 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.